molecular formula C17H24FN3O5S B5491129 ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate

ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate

Cat. No. B5491129
M. Wt: 401.5 g/mol
InChI Key: PFNCRJTYRPVUBA-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs. The presence of the fluorophenyl and methylsulfonyl groups suggests that this compound could have unique properties that make it useful in certain applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The fluorophenyl group would likely contribute to the compound’s polarity, while the methylsulfonyl group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the fluorophenyl and methylsulfonyl groups. For example, the fluorine atom in the fluorophenyl group is highly electronegative, which could make this group a good leaving group in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase the compound’s polarity, while the piperazine ring could potentially make the compound more soluble in water .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical drug, its mechanism of action could involve interactions with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science. Further studies could also investigate its synthesis, properties, and mechanism of action in more detail .

properties

IUPAC Name

ethyl 4-[2-(4-fluoro-N-methylsulfonylanilino)propanoyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O5S/c1-4-26-17(23)20-11-9-19(10-12-20)16(22)13(2)21(27(3,24)25)15-7-5-14(18)6-8-15/h5-8,13H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNCRJTYRPVUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(C)N(C2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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